molecular formula C14H17N3O2S2 B2576402 2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide CAS No. 514182-24-2

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide

Cat. No.: B2576402
CAS No.: 514182-24-2
M. Wt: 323.43
InChI Key: UILIDAIWUBQGAT-CCEZHUSRSA-N
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Description

This compound belongs to the thiazolidinone-acetamide family, characterized by a 1,3-thiazolidin-4-one core substituted with a methylimino group at position 2, a methyl group at position 3, and an acetamide moiety at position 4. The acetamide is further functionalized with a 2-methylsulfanylphenyl group.

Properties

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-15-14-17(2)13(19)11(21-14)8-12(18)16-9-6-4-5-7-10(9)20-3/h4-7,11H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILIDAIWUBQGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylsulfanylphenyl)acetamide
  • Molecular Formula : C₇H₁₀N₂O₃S
  • Molecular Weight : 202.23 g/mol
  • CAS Number : 41306-29-0

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a variety of bacterial and fungal species. Studies have shown that it inhibits the growth of pathogens by disrupting cell membrane integrity and inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been documented.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related thiazolidine compounds reported minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various pathogens, indicating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

PathogenMIC (μmol/mL)MBC (μmol/mL)
E. coli10.721.4
S. aureus15.030.0
C. albicans20.040.0

Anticancer Activity

In vitro studies have demonstrated the compound's ability to inhibit melanin production in B16F10 melanoma cells, showcasing its potential as an anti-melanogenic agent . The compound's IC50 values for tyrosinase inhibition were significantly lower than those of standard inhibitors like kojic acid, suggesting a stronger efficacy.

Case Study: Inhibition of Melanin Production

In experiments with B16F10 cells:

  • Compound Concentration : Various concentrations (0, 5, 10, 20 µM)
  • Results : Significant reduction in melanin production was observed at concentrations above 10 µM.

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using MTT assays on B16F10 cells:

  • Non-cytotoxic Range : Up to 20 µM showed no significant cytotoxicity.
  • Cytotoxic Effects : At concentrations above this threshold, a concentration-dependent increase in cytotoxicity was noted.

Summary of Findings

The biological activity of this compound indicates promising potential as an antimicrobial and anticancer agent. Its mechanisms involve disruption of microbial cell functions and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related thiazolidinone-acetamide derivatives, emphasizing substituent variations and their implications:

Compound ID Thiazolidinone Substituents Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 3-methyl, 2-methylimino, 4-oxo N-(2-methylsulfanylphenyl) C14H17N4O2S2* N/A Unique SMe group enhances lipophilicity; methylimino may stabilize tautomers. -
Compound 2-(4-chloro-2-methylanilino), 4-oxo N-(2,3-dimethylphenyl) C21H22ClN3O2S* N/A Chloro and dimethyl groups increase steric bulk and electron-withdrawing effects.
Compound 2-phenylimino, 3-phenylsulfonyl, 4-oxo N-(2-methylphenyl) C22H19N3O4S2* N/A Sulfonyl group improves stability; phenylimino may enhance π-π interactions.
Compound 5-benzylidene, 2-thioxo, 4-oxo N-(2-methylphenyl) C19H16N2O2S2* N/A Thioxo group increases hydrogen-bonding potential; benzylidene enhances conjugation.
Compound 3-allyl, 2-(phenylsulfonyl)imino, 4-oxo N-(3-methoxyphenyl) C21H21N3O5S2 459.09 Allyl and sulfonyl groups introduce steric and electronic diversity; methoxy improves solubility.
Compound 2-(5-chloro-2-methoxyphenyl)imino, 3-ethyl, 4-oxo N-(5-chloro-2-methylphenyl) C21H21Cl2N3O3S 466.38 Chloro and methoxy substituents modulate electronic effects; ethyl group adds steric bulk.

*Molecular formulas estimated based on IUPAC names due to incomplete data in sources.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The target compound’s SMe group and ’s chloro-methylphenyl substituent may enhance membrane permeability compared to polar groups like methoxy () .
  • Hydrogen-Bonding Capacity: The thioxo group in ’s compound could facilitate stronger interactions with enzymes or receptors compared to oxo or imino derivatives .

Implications for Research and Development

For instance:

  • Antimicrobial Activity: Thioxo and sulfonyl derivatives () are often associated with antimicrobial properties due to their ability to disrupt bacterial membranes or enzymes .
  • Drug-Likeness: The target compound’s balanced lipophilicity (SMe group) and ’s chloro substituents align with Lipinski’s criteria for oral bioavailability .

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